Nolatrexed
Nolatrexed
Nolatrexed is under investigation in clinical trial NCT00012324 (Nolatrexed Dihydrochloride Compared With Doxorubicin in Treating Patients With Recurrent or Unresectable Liver Cancer).
Nolatrexed is a water-soluble lipophilic quinazoline folate analog, with antineoplastic activity. Upon administration, nolatrexed occupies the folate binding site of thymidylate synthase, resulting in inhibition of thymidylate synthase activity and thymine nucleotide synthesis with subsequent inhibition of DNA replication, DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis. Nolatrexed also exhibits radiosensitizing activity.
Nolatrexed is a water-soluble lipophilic quinazoline folate analog, with antineoplastic activity. Upon administration, nolatrexed occupies the folate binding site of thymidylate synthase, resulting in inhibition of thymidylate synthase activity and thymine nucleotide synthesis with subsequent inhibition of DNA replication, DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis. Nolatrexed also exhibits radiosensitizing activity.
Brand Name:
Vulcanchem
CAS No.:
147149-76-6
VCID:
VC21149446
InChI:
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
SMILES:
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
Molecular Formula:
C14H12N4OS
Molecular Weight:
284.34 g/mol
Nolatrexed
CAS No.: 147149-76-6
Cat. No.: VC21149446
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nolatrexed is under investigation in clinical trial NCT00012324 (Nolatrexed Dihydrochloride Compared With Doxorubicin in Treating Patients With Recurrent or Unresectable Liver Cancer). Nolatrexed is a water-soluble lipophilic quinazoline folate analog, with antineoplastic activity. Upon administration, nolatrexed occupies the folate binding site of thymidylate synthase, resulting in inhibition of thymidylate synthase activity and thymine nucleotide synthesis with subsequent inhibition of DNA replication, DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis. Nolatrexed also exhibits radiosensitizing activity. |
|---|---|
| CAS No. | 147149-76-6 |
| Molecular Formula | C14H12N4OS |
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | 2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19) |
| Standard InChI Key | XHWRWCSCBDLOLM-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
| SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
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